3-Hydroxy-2-ureido-butyric acid

説明

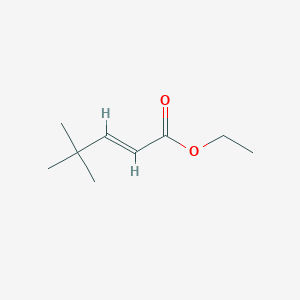

3-Hydroxy-2-ureido-butyric acid, also known as L-Threonine, N-(aminocarbonyl)-, is a chemical compound with the molecular formula C5H10N2O4 . It has a molecular weight of 162.14400 .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 162.06400 .Physical And Chemical Properties Analysis

The boiling point of this compound is 382.5ºC at 760mmHg . The flash point is 185.1ºC . The compound’s vapour pressure is 2E-07mmHg at 25°C . Unfortunately, the density and melting point are not available .科学的研究の応用

Biotechnological Applications

Lactic acid, including its derivatives like 3-Hydroxy-2-ureido-butyric acid, plays a crucial role in biotechnological applications, particularly in the production of biodegradable polymers. Biotechnological routes enable the synthesis of valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester from biomass-derived lactic acid. These processes offer a "greener" alternative to chemical routes, highlighting the potential for lactic acid and its derivatives in sustainable chemistry and material science (Gao, Ma, & Xu, 2011).

Cosmetic and Therapeutic Applications

Hydroxy acids, a class to which this compound belongs, are extensively used in cosmetics and therapeutics for their beneficial effects on the skin. These compounds, including α-hydroxy acids and β-hydroxy acids, are key ingredients in products aimed at treating photoaging, acne, and other skin conditions. Their mechanisms of action, however, particularly in relation to long-term exposure and phototoxicity, require further investigation to optimize their safety and efficacy (Kornhauser, Coelho, & Hearing, 2010).

Neuropharmacology and Gut-Brain Axis

Butyric acid, a short-chain fatty acid structurally related to this compound, has significant implications in neuropharmacology and the microbiota-gut-brain axis. It serves as an energy source, modulates immune functions, and has potential therapeutic applications in neurological disorders. Butyrate's roles in brain function and behavior, mediated through specific receptors and its function as an HDAC inhibitor, underline the complex interplay between microbial metabolites and host physiology (Stilling et al., 2016).

Gastroenterological Research

Butyric acid, closely related to this compound, is extensively studied for its applications in gastroenterology. It is the primary energy source for colonocytes and has shown potential in treating inflammatory bowel diseases and irritable bowel syndrome. Oral formulations of butyric acid are being developed to leverage its therapeutic benefits in intestinal pathologies, highlighting its importance in maintaining intestinal health and treating related disorders (Vergara & González Sánchez, 2017).

特性

IUPAC Name |

2-(carbamoylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNXAWFLEXAACH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)